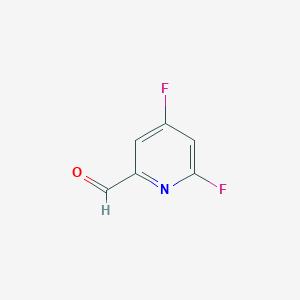
4,6-Difluoropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 4,6-dichloropicolinaldehyde using fluorinating agents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete substitution of chlorine atoms with fluorine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: 4,6-Difluoropicolinic acid.
Reduction: 4,6-Difluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Difluoropicolinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the development of fluorescent probes for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 4,6-Difluoropicolinaldehyde is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions and biological interactions. In medicinal chemistry, the compound’s ability to form stable interactions with biological targets, such as enzymes and receptors, is crucial for its efficacy as a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoropicolinaldehyde: Similar structure but with fluorine atoms at the 3 and 5 positions.
5-Fluoropicolinaldehyde: Contains a single fluorine atom at the 5 position.
3,6-Difluoropicolinaldehyde: Fluorine atoms at the 3 and 6 positions .
Comparison: 4,6-Difluoropicolinaldehyde is unique due to the specific positioning of fluorine atoms, which influences its reactivity and interaction with other molecules. This positioning can lead to different electronic and steric effects compared to its analogs, making it suitable for specific applications where other fluorinated picolinaldehydes may not be as effective .
Eigenschaften
CAS-Nummer |
1239351-99-5 |
|---|---|
Molekularformel |
C6H3F2NO |
Molekulargewicht |
143.09 g/mol |
IUPAC-Name |
4,6-difluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
InChI-Schlüssel |
HXACNQNQVKFTBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



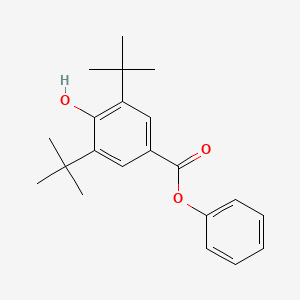
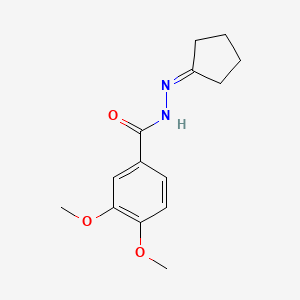

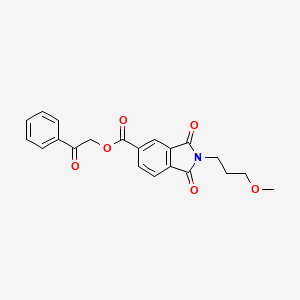

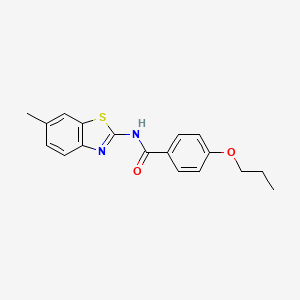
![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

